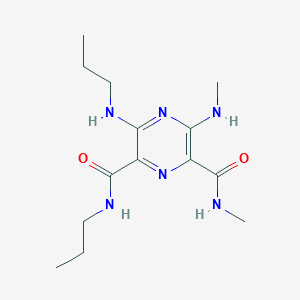![molecular formula C16H8N2O4 B8043575 12-Nitronaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B8043575.png)
12-Nitronaphtho[2,3-b]indolizine-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Nitronaphtho[2,3-b]indolizine-6,11-dione is a complex organic compound belonging to the naphthoquinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Nitronaphtho[2,3-b]indolizine-6,11-dione typically involves a one-pot multicomponent reaction[_{{{CITATION{{{1{Synthesis, Characterization and Photophysical Properties of Naphtho[2,3 ...](https://link.springer.com/article/10.1007/s10895-015-1687-x). This reaction usually includes naphthoquinone, indandione, and pyridine derivatives as starting materials[{{{CITATION{{{_1{Synthesis, Characterization and Photophysical Properties of Naphtho2,3 .... The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using larger reactors, and implementing purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 12-Nitronaphtho[2,3-b]indolizine-6,11-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis, Characterization and Photophysical Properties of Naphtho2,3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents onto the compound.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 12-Nitronaphtho[2,3-b]indolizine-6,11-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of cellular processes. Its fluorescent properties make it useful as a molecular probe for imaging and tracking biological molecules.
Medicine: In medicine, this compound may be explored for its therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism by which 12-Nitronaphtho[2,3-b]indolizine-6,11-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Naphthoquinone derivatives
Indolizine derivatives
Quinone-based fluorophores
Uniqueness: 12-Nitronaphtho[2,3-b]indolizine-6,11-dione stands out due to its unique structure and properties. Its ability to undergo various chemical reactions and its fluorescent properties make it distinct from other similar compounds.
Propiedades
IUPAC Name |
12-nitronaphtho[2,3-b]indolizine-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-15-9-5-1-2-6-10(9)16(20)14-12(15)13(18(21)22)11-7-3-4-8-17(11)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWRXXYAXBCNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-6-[4-(4-chlorophenyl)phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B8043508.png)

![4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B8043529.png)
![(4Z)-4-[2-(2-butoxyethoxy)ethoxymethylidene]cyclohexene](/img/structure/B8043550.png)
![methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate](/img/structure/B8043556.png)
![5-methyl-2-[5-[(Z)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]-1,3-benzoxazole](/img/structure/B8043566.png)

![2-[Cyclohex-3-en-1-yl-(2-hydroxy-6-oxocyclohexen-1-yl)methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B8043579.png)
![3-amino-N-[2-[(3-amino-4-chlorobenzoyl)-methylamino]ethyl]-4-chloro-N-methylbenzamide](/img/structure/B8043595.png)
![[5,8-Bis(hydroxymethyl)cyclododecyl]methanol](/img/structure/B8043600.png)
![3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B8043606.png)
